molecular formula C11H8ClF3N2O4 B1454976 2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate CAS No. 1221725-15-0

2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate

Cat. No. B1454976
M. Wt: 324.64 g/mol
InChI Key: ZFCSTJKHDQUMGO-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3. They are used in a variety of applications, including as pesticides and pharmaceuticals .


Chemical Reactions Analysis

Carbamates can undergo a variety of reactions, including hydrolysis and reactions with nucleophiles .

Scientific Research Applications

Synthesis and Chemical Properties

  • Antibacterial Activity: Compounds including "2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate" have been synthesized and evaluated for their antibacterial activity against various strains such as E. coli, Staphylococcus aureus, and more. Some derivatives showed significant activity against K.pneumoniae and E. faecalis, indicating their potential as antibacterial agents (Kadian, Maste, & Bhat, 2012).
  • Antimicrobial Properties: A study on intramolecular cyclization of carbamate derivatives demonstrated their potential to form new series of 3,4-dihydro-2H-1,3-oxazin-2-ones with evaluated antimicrobial activities, highlighting the versatility of these compounds in synthesizing useful benzoxazine derivatives with potential biological activities (Latif, Mishriky, & Assad, 1982).

Applications in Scientific Research

  • Synthetic Methodology: The development of novel synthetic methodologies for benzoxazine derivatives, including those with trifluoroethyl groups, has been reported. These methods enable the preparation of complex molecules with potential applications in pharmaceuticals and materials science (Peddinti, Dua, & Ghosh, 2021).
  • Chemical Reactivity and Applications: The reactivity of hexafluoro-1,2-epoxypropane with various phenols, leading to the synthesis of benzoheterocyclic compounds containing trifluoroethyl and pentafluoroethyl groups, showcases the utility of these compounds in developing new materials with unique properties (Ishikawa & Sasaki, 1977).

Safety And Hazards

Carbamates, particularly those used as pesticides, can be toxic and pose hazards to human health and the environment. They should be handled with care .

Future Directions

Research into new carbamate derivatives and their potential applications is ongoing. This includes the development of new pesticides, pharmaceuticals, and other useful compounds .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O4/c12-5-1-7-8(20-3-9(18)16-7)2-6(5)17-10(19)21-4-11(13,14)15/h1-2H,3-4H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCSTJKHDQUMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)NC(=O)OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129907
Record name 2,2,2-Trifluoroethyl N-(6-chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate

CAS RN

1221725-15-0
Record name 2,2,2-Trifluoroethyl N-(6-chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-(6-chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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